

Physical and chemical properties of potassium (bromomethyl)trifluoroborate

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Compound of Interest

Compound Name:

Potassium
(bromomethyl)trifluoroborate

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An In-depth Technical Guide to Potassium (Bromomethyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **potassium (bromomethyl)trifluoroborate**, a versatile reagent in modern organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of its chemical behavior.

Core Physical and Chemical Properties

Potassium (bromomethyl)trifluoroborate is a white to off-white crystalline solid. As a member of the air- and moisture-stable potassium organotrifluoroborate salt family, it serves as a valuable and storable precursor to boronic acids, which are often less stable. Its stability and reactivity make it a key building block in various synthetic applications, particularly in the formation of carbon-carbon bonds.

Physical Properties

A summary of the key physical properties of **potassium (bromomethyl)trifluoroborate** is presented in the table below. While a specific density value is not readily available in the



literature, the density of similar inorganic boron compounds can provide a reasonable estimate. For instance, potassium tetrafluoroborate has a density of 2.505 g/mL at 25 °C.[1]

Property	Value	Source(s)
Molecular Formula	CH₂BBrF₃K	[2][3]
Molecular Weight	200.84 g/mol	[2][3]
Appearance	White to off-white solid/powder	[2]
Melting Point	225-230 °C	[2]
Solubility	Generally soluble in polar organic solvents (methanol, acetone, DMF, DMSO); slightly soluble in water and THF.	[4]
Density	Not available	

Chemical Properties and Reactivity

Potassium (bromomethyl)trifluoroborate is primarily recognized for its utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] It functions as a stable and efficient source of a bromomethyl nucleophile for the formation of new carbon-carbon bonds. The trifluoroborate moiety enhances the stability of the organoboron compound compared to its boronic acid counterpart, allowing for easier handling and storage.

Key reactions involving potassium (bromomethyl)trifluoroborate include:

- Suzuki-Miyaura Cross-Coupling: Reaction with aryl, heteroaryl, or vinyl halides/triflates to introduce a bromomethyl group, which can be further functionalized.
- Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to generate a diverse range of functionalized organotrifluoroborates.

Spectroscopic Data

The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **potassium (bromomethyl)trifluoroborate**. The NMR data is



based on a comprehensive study of 28 potassium organotrifluoroborates by Oliveira et al.[4][5] [6]

NMR Spectroscopy

NMR spectra were recorded in dimethylsulfoxide- d_6 (DMSO- d_6). Chemical shifts (δ) are reported in parts per million (ppm).



Nucleus	Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Notes
¹ H NMR	~2.5 - 3.0	Singlet (broad)	-	The chemical shift of the CH ₂ group is influenced by the adjacent bromine and trifluoroborate groups.
¹³ C NMR	~30 - 40	Broad	-	The carbon signal is often broad due to quadrupolar relaxation of the attached boron atom.
¹⁹ F NMR	~ -135 to -145	Quartet	¹J(¹ ⁹ F-¹¹B) ≈ 40- 50 Hz	Referenced to external CF ₃ COOH. The quartet arises from coupling to the ¹¹ B nucleus.
¹¹ B NMR	~ 3 - 5	Quartet	¹J(¹¹B-¹°F) ≈ 40- 50 Hz	Referenced to external BF ₃ ·OEt ₂ . The quartet is due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for potassium alkyltrifluoroborates are observed in the midinfrared region. The data below is based on the spectrum of a similar compound, potassium



vinyltrifluoroborate.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1100 - 950	Strong	B-F stretching vibrations
~3000 - 2850	Medium	C-H stretching vibrations
~700 - 600	Medium	C-Br stretching vibration

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) operating in the negative ion mode is a suitable technique for the characterization of potassium organotrifluoroborates. The expected major ion observed would be the [CH₂BBrF₃]⁻ anion.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of **potassium** (bromomethyl)trifluoroborate are provided below.

Synthesis of Potassium (bromomethyl)trifluoroborate

A robust method for the synthesis of **potassium (bromomethyl)trifluoroborate** involves the reaction of a suitable organometallic reagent with a borate ester, followed by treatment with potassium hydrogen fluoride (KHF₂). The following is a general procedure.

Materials:

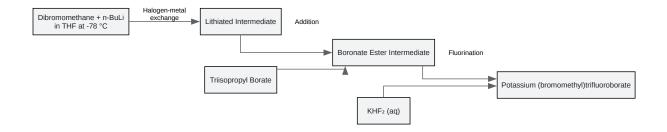
- Dibromomethane
- n-Butyllithium (n-BuLi)
- Triisopropyl borate
- Potassium hydrogen fluoride (KHF₂)
- Tetrahydrofuran (THF), anhydrous



- Acetone
- · Diethyl ether

Procedure:

- A solution of dibromomethane in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- n-Butyllithium is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred for a period to allow for the formation of the lithiated intermediate.
- Triisopropyl borate is then added dropwise at -78 °C, and the mixture is allowed to slowly warm to room temperature.
- An aqueous solution of potassium hydrogen fluoride is added to the reaction mixture.
- The solvents are removed under reduced pressure.
- The resulting solid is washed with hot acetone and then precipitated with diethyl ether to yield **potassium (bromomethyl)trifluoroborate** as a white solid.



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Synthesis workflow for potassium (bromomethyl)trifluoroborate.

Suzuki-Miyaura Cross-Coupling Reaction



The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with **potassium (bromomethyl)trifluoroborate**.

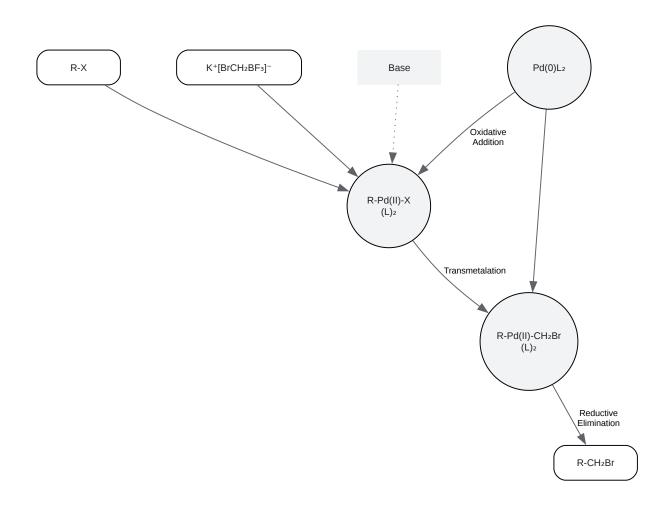
Materials:

- Aryl halide (e.g., aryl bromide)
- · Potassium (bromomethyl)trifluoroborate
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
- Ligand (e.g., RuPhos, SPhos)
- Base (e.g., Cs₂CO₃, K₂CO₃)
- Solvent system (e.g., Toluene/Water, THF/Water)

Procedure:

- To a reaction vessel, add the aryl halide (1.0 equiv), **potassium** (bromomethyl)trifluoroborate (1.2-1.5 equiv), palladium catalyst (2-5 mol%), ligand (4-10 mol%), and base (2-3 equiv).
- The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
- Degassed solvent is added via syringe.
- The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or GC/MS until completion.
- Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel.





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Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

Potassium (bromomethyl)trifluoroborate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as a skin and eye irritant. For detailed safety information, refer to the Safety Data Sheet (SDS).



GHS Hazard Statements:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the properties and applications of **potassium (bromomethyl)trifluoroborate**. For specific applications, further optimization of the described protocols may be necessary.

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References

- 1. 14075-53-7 CAS MSDS (Potassium tetrafluoroborate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. What is the effect of different solvents on the dissolution rate of Potassium Fluoroborate? Blog [wqmetal.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates PMC [pmc.ncbi.nlm.nih.gov]
- 5. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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